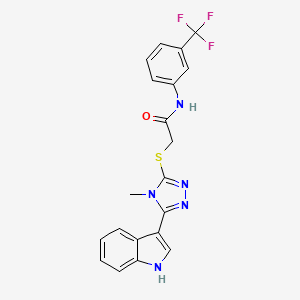![molecular formula C17H19ClN4O B2509895 2-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-methylpyrazine CAS No. 2415462-14-3](/img/structure/B2509895.png)
2-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-methylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-methylpyrazine” is a complex organic molecule. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a pyrazine ring, which is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of protected 1,2-diamines with sulfonium salts under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of this compound is complex, with a piperazine ring attached to a pyrazine ring via a carbonyl group . It also contains a 5-chloro-2-methylphenyl group attached to the piperazine ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of multiple functional groups (such as the piperazine and pyrazine rings) could lead to a variety of possible reactions .Orientations Futures
Propriétés
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(6-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-12-3-4-14(18)9-16(12)21-5-7-22(8-6-21)17(23)15-11-19-10-13(2)20-15/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMFBJRISDKMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NC(=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethyl{4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2509813.png)



![N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2509818.png)


![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509827.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide](/img/structure/B2509829.png)



![(E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide](/img/structure/B2509833.png)